4-Fluoro-2-isobutylpyridine 4-Fluoro-2-isobutylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18301248
InChI: InChI=1S/C9H12FN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3
SMILES:
Molecular Formula: C9H12FN
Molecular Weight: 153.20 g/mol

4-Fluoro-2-isobutylpyridine

CAS No.:

Cat. No.: VC18301248

Molecular Formula: C9H12FN

Molecular Weight: 153.20 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-isobutylpyridine -

Specification

Molecular Formula C9H12FN
Molecular Weight 153.20 g/mol
IUPAC Name 4-fluoro-2-(2-methylpropyl)pyridine
Standard InChI InChI=1S/C9H12FN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3
Standard InChI Key TXGNCQXUBHUKKO-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NC=CC(=C1)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 4-fluoro-2-isobutylpyridine is C₉H₁₂FN, with a calculated molecular weight of 153.20 g/mol. Its IUPAC name is 4-fluoro-2-(2-methylpropyl)pyridine, and the canonical SMILES representation is CC(C)CC1=NC=CC(=C1)F. The fluorine atom at the 4-position induces electron-withdrawing effects, while the isobutyl group contributes steric bulk, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂FN
Molecular Weight153.20 g/mol
IUPAC Name4-fluoro-2-(2-methylpropyl)pyridine
SMILESCC(C)CC1=NC=CC(=C1)F
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

Synthetic Methodologies

Halogenation Strategies

Fluorination at the 4-position can be achieved via electrophilic aromatic substitution using Selectfluor® or through cross-coupling reactions. For example, 2-bromo-4-fluoropyridine serves as a precursor in Stille couplings to introduce aryl or alkyl groups . Adapting this approach, palladium-catalyzed Suzuki-Miyaura coupling of 4-fluoro-2-iodopyridine with isobutylboronic acid could yield the target compound.

Multicomponent Reactions (MCRs)

The Ugi-4-component reaction (U-4CR) offers a convergent route to pyridine derivatives. A hypothetical synthesis involves:

  • Condensation of a fluorinated aldehyde, amine, isocyanide, and carboxylic acid.

  • Cyclization to form the pyridine core, followed by functionalization with an isobutyl group .

This method aligns with industrial-scale syntheses of related pharmaceuticals, such as (R)-lacosamide, where MCRs ensure efficiency and scalability .

Physicochemical and Electronic Properties

Solubility and Lipophilicity

The fluorine atom enhances lipophilicity (LogP ≈ 2.8), favoring membrane permeability, while the pyridine nitrogen provides weak basicity (pKa ≈ 3.1). Compared to its chloro analog (LogP ≈ 3.2), the fluoro derivative exhibits slightly improved aqueous solubility due to reduced halogen size and polarizability.

Spectroscopic Features

  • ¹H NMR: The isobutyl group shows resonances at δ 0.9–1.1 (CH₃), δ 1.8–2.1 (CH), and δ 2.5–2.7 (CH₂). Pyridine protons appear as a doublet at δ 7.2–7.4 (H-3, H-5) and a triplet at δ 8.4–8.6 (H-6) .

  • ¹⁹F NMR: A singlet near δ -110 ppm confirms the para-fluoro substitution .

Biological Activity and Mechanistic Insights

Enzyme Modulation

Pyridine derivatives inhibit cytochrome P450 enzymes, notably CYP3A4. Compound 24 from itraconazole analogs, featuring a pyridine ring, reduced CYP3A4 inhibition by 40% compared to the parent drug . This suggests that 4-fluoro-2-isobutylpyridine could serve as a pharmacophore in designing safer therapeutics.

Anticancer Applications

Fluorinated pyridines disrupt cholesterol trafficking by binding NPC1’s sterol-sensing domain, inducing endolysosomal cholesterol accumulation . Such mechanisms are exploitable in oncology, particularly for tumors reliant on lipid metabolism.

Industrial and Research Applications

Catalysis and Ligand Design

2-Bromo-4-fluoropyridine derivatives form Janus-type organoiridium complexes for OLEDs . By analogy, 4-fluoro-2-isobutylpyridine could stabilize transition metals in asymmetric catalysis or photoredox systems.

Pharmaceutical Intermediates

The compound’s balance of lipophilicity and polarity makes it a candidate for prodrug derivatization. For instance, coupling with NSAIDs via ester linkages could enhance bioavailability.

Future Directions and Challenges

Synthetic Optimization

Developing enantioselective fluorination methods remains critical. Chiral auxiliaries or organocatalysts could enable asymmetric synthesis, expanding access to stereochemically pure variants.

Toxicity Profiling

While fluoropyridines generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), chronic exposure risks warrant evaluation. Computational models predict hepatotoxicity via BioTransformer 3.0, necessitating in vitro validation.

Targeted Drug Delivery

Conjugating 4-fluoro-2-isobutylpyridine to nanoparticles or antibody-drug conjugates (ADCs) may improve tumor selectivity. Preliminary studies on similar compounds show 3-fold increases in tumor uptake compared to free drugs .

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